molecular formula C7H14S2 B13325131 4,4-Dimethylthiane-3-thiol

4,4-Dimethylthiane-3-thiol

Cat. No.: B13325131
M. Wt: 162.3 g/mol
InChI Key: VSUXEIZXHNMDGB-UHFFFAOYSA-N
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Description

4,4-Dimethylthiane-3-thiol is an organosulfur compound with the molecular formula C₇H₁₄S₂ It is characterized by the presence of a thiol group (-SH) attached to a thiane ring, which is a six-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylthiane-3-thiol typically involves the reaction of 4,4-dimethylthiane with thiolating agents. One common method is the nucleophilic substitution reaction where thiourea is used as a sulfur source. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its high purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylthiane-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and dithiothreitol (DTT) are used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).

    Reduction: Thiols (R-SH) from disulfides.

    Substitution: Various alkylated thiols depending on the substituent introduced.

Scientific Research Applications

4,4-Dimethylthiane-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylthiane-3-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in biological systems for maintaining redox homeostasis and regulating protein function. The thiol group can also act as a nucleophile, participating in various chemical reactions that modify molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethylthiane-3-thiol is unique due to its specific structure, which combines the stability of the thiane ring with the reactivity of the thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H14S2

Molecular Weight

162.3 g/mol

IUPAC Name

4,4-dimethylthiane-3-thiol

InChI

InChI=1S/C7H14S2/c1-7(2)3-4-9-5-6(7)8/h6,8H,3-5H2,1-2H3

InChI Key

VSUXEIZXHNMDGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSCC1S)C

Origin of Product

United States

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